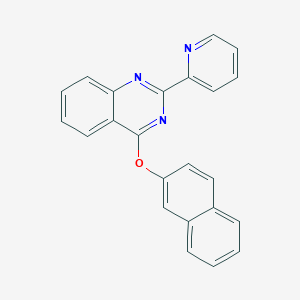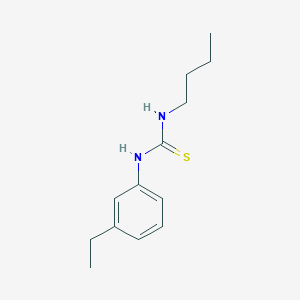![molecular formula C14H17N3O B7469202 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile, also known as ABT-888 or Veliparib, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Mécanisme D'action
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile inhibits PARP, an enzyme that plays a key role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has been shown to selectively target cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
In addition to its role in cancer treatment, 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has also been investigated for its potential use in other diseases. It has been shown to have anti-inflammatory effects and may have a role in the treatment of autoimmune diseases. 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has also been investigated for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile research. One area of interest is the development of combination therapies that target multiple DNA repair pathways. Another area of interest is the investigation of 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile in combination with immunotherapy, which may enhance the immune response to cancer cells. Additionally, there is ongoing research into the use of 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile in other diseases, such as neurodegenerative diseases and autoimmune diseases.
In conclusion, 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is a promising small molecule inhibitor that has shown potential in cancer treatment and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile research, which may lead to new treatments for cancer and other diseases.
Méthodes De Synthèse
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with piperazine and acetic anhydride. The resulting intermediate is then reduced with palladium on carbon and hydrogen gas to yield 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile.
Applications De Recherche Scientifique
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair pathways in cancer cells. 4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has also been investigated for its use in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway.
Propriétés
IUPAC Name |
4-[(4-acetylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-12(18)17-8-6-16(7-9-17)11-14-4-2-13(10-15)3-5-14/h2-5H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFMIHZAICIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)
![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)



